Home > Products > Screening Compounds P10833 > Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate - 1380300-57-1

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate

Catalog Number: EVT-3164837
CAS Number: 1380300-57-1
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate []

  • Compound Description: This compound serves as a crucial starting material in a novel one-pot synthesis route described in the research. This route efficiently produces various ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives, which hold potential biological activity. []

2. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate []

  • Compound Description: This compound was identified as a side product during the synthesis of an antitubercular agent, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. []
  • Relevance: Although not a direct analog, this compound shares structural similarities with Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. Both compounds feature a carboxylate ester group connected to a nitrogen-containing heterocyclic system. This underscores the potential for exploring various heterocyclic moieties, including imidazoles and benzimidazoles, when designing compounds with potential biological activity. []

3. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate []

  • Compound Description: This compound, a novel polyfunctional building block, plays a key role in constructing annulated 1,2,3-triazoles. The research elucidates its synthesis through a two-step process, its crystal structure, and the role of intermolecular interactions in its crystalline state. []
  • Relevance: Though structurally distinct, this compound exemplifies the significance of heterocyclic carboxylate derivatives as valuable building blocks in organic synthesis. This relevance extends to Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate, emphasizing the importance of exploring diverse heterocyclic moieties when designing compounds with desired properties. []

4. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate []

  • Compound Description: This compound was synthesized through a one-pot nitro-reductive cyclization. The research details its characterization using various spectroscopic techniques and analyzes its electrochemical properties. []
  • Relevance: This compound showcases a benzimidazole carboxylate scaffold, directly relating it to Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. The study's emphasis on the synthetic strategy and characterization techniques provides valuable insights that can be applied to the synthesis and analysis of similar heterocyclic carboxylate derivatives like Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. []

5. Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) []

  • Compound Description: This compound demonstrated significant antiproliferative activity against various cancer cell lines, making it a promising lead compound for drug discovery and development. []
  • Relevance: This compound, characterized by an imidazole-4-carboxylate core, bears a strong structural resemblance to Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. This similarity underscores the potential of imidazole-4-carboxylate derivatives as scaffolds for developing molecules with anticancer activity. []

6. 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1-substituted-1H-benzo[d]imidazole []

  • Compound Description: This group of compounds, featuring substituted phenyltriazole and benzimidazole moieties, was synthesized and characterized using spectroscopic techniques. []
  • Relevance: This series shares structural similarities with Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate, particularly the presence of a substituted benzimidazole core. This highlights the significance of substituted benzimidazoles as a framework for developing new compounds. While Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate incorporates a quinazoline moiety, the varying substitutions in this series and the focus on spectroscopic characterization techniques provide valuable insights for potential applications and analysis of related heterocyclic compounds. []

7. Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate []

  • Compound Description: This group of compounds, featuring substituted phenyl, benzothiazole, and pyridine moieties, was synthesized through a series of reactions. The study emphasizes the importance of these compounds as valuable building blocks in organic synthesis. []
  • Relevance: While structurally different from Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate, this series exemplifies the broader significance of heterocyclic carboxylate derivatives in synthesizing complex organic molecules. This relevance highlights the potential of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate as a building block for more complex structures with diverse biological activities. []

8. Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293) []

  • Compound Description: This compound was synthesized using the Biginelli reaction as a key step, highlighting the application of multi-step synthesis in creating complex molecules. []
  • Relevance: Although structurally diverse, the use of a carboxylate ethyl ester group in the synthesis of LaSOM® 293 holds relevance for Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. This similarity highlights the utility of carboxylate esters as building blocks in organic synthesis, potentially enabling the incorporation of diverse functionalities into the core structure of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. []

9. Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates []

  • Compound Description: This class of compounds, featuring a pyrazolyl-tetrahydropyrimidine scaffold with carboxylate esters, was synthesized using a green heterogeneous catalyst under solvent-free conditions. []
  • Relevance: This series, despite its structural dissimilarity to Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate, emphasizes the broader utility of carboxylate esters in synthesizing diverse heterocyclic compounds. The focus on green chemistry principles further highlights the growing significance of sustainable synthetic methods, potentially applicable to the synthesis of related compounds like Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. []

10. 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines []

  • Compound Description: This series of compounds, characterized by a pyrazolyl-naphthyridine scaffold, was synthesized and evaluated for antimicrobial activity. The research underscores the potential of these compounds as antimicrobial agents. []
  • Relevance: Though not direct analogs, this group of compounds shares a common feature with Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate: the presence of a nitrogen-containing heterocycle. This structural similarity suggests a potential area of exploration for Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate in the context of antimicrobial activity. []
Classification

QIC falls under the category of imidazole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both nitrogen and carbon atoms forming part of its structure, making it relevant in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate typically involves several steps that integrate various chemical reactions. One prevalent method includes the condensation reaction between anthranilic acid, ethyl 2-chloroacetate, and 2-aminobenzamide in the presence of a base. This multi-step process can be summarized as follows:

  1. Condensation Reaction: The reactants are mixed under controlled conditions, often requiring a solvent such as ethanol or acetic acid.
  2. Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure QIC.
  3. Characterization: The synthesized compound is characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .

A novel catalytic method has also been described that employs an inorganic-salt composite catalyst for synthesizing related imidazole derivatives, showcasing the versatility in synthetic approaches available for these compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate features a quinazoline moiety linked to an imidazole ring. Key structural elements include:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Quinazoline Ring: A bicyclic structure that contributes to the compound's biological activity.
  • Carboxylate Group: The presence of the carboxylate group enhances solubility and reactivity.

The structural formula can be represented as follows:

C14H12N4O2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2

Spectroscopic data reveal characteristic peaks corresponding to various functional groups within the molecule, confirming its identity through techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate can participate in several chemical reactions, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Hydrolysis: Breaking down into its constituent acids under acidic or basic conditions.
  3. Substitution Reactions: The nitrogen atoms in the imidazole ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents.

These reactions are critical for modifying QIC to enhance its biological activity or alter its physical properties for specific applications .

Mechanism of Action

Studies have shown that derivatives of QIC exhibit significant binding affinity towards specific targets, leading to potential therapeutic effects against various diseases .

Physical and Chemical Properties Analysis

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate possesses distinct physical and chemical properties:

  • Appearance: Typically an off-white solid at room temperature.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: Approximately 164–166 °C.
  • UV Absorption: Exhibits absorption maxima at wavelengths of 233 nm, 251 nm, and 285 nm.
  • Fluorescence: Shows fluorescence at approximately 483 nm when excited at 390 nm.

These properties are essential for determining the compound's applicability in various scientific experiments .

Applications

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate has several notable applications:

  1. Drug Development: As a precursor for synthesizing anticancer agents and other therapeutic compounds.
  2. Material Science: Utilized in developing fluorescent tags for imaging applications.
  3. Biological Research: Investigated for its potential interactions with biological targets related to disease mechanisms.

Ongoing research aims to explore further applications and optimize the compound's efficacy in therapeutic contexts .

Rational Drug Design and Molecular Hybridization Strategies

Structural Hybridization of Quinazoline and Imidazole Pharmacophores

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) exemplifies a purposeful molecular hybridization strategy combining two privileged heterocyclic scaffolds. The quinazoline moiety (benzene fused with pyrimidine) contributes planar aromaticity critical for DNA/protein intercalation and π-stacking interactions, while the imidazole ring provides hydrogen-bonding capability via its N3 nitrogen and metabolic stability. The ethyl ester linker (-C(O)OC₂H₅) at C4 of the imidazole ring serves dual roles: enhancing solubility through polarity modulation and acting as a synthetic handle for bioisosteric modifications (e.g., amidation or hydrolysis to carboxylic acids) [1] [3] [9].

  • Table 1: Structural Contributions of Hybrid Components
    PharmacophoreKey Structural FeaturesRole in Hybrid Design
    QuinazolinePlanar bicyclic system; Electron-deficient N1,C4 positionsDNA intercalation; Kinase binding (EGFR/VEGFR)
    ImidazoleAmphoteric ring; H-bond acceptor/donor sitesMetabolic stability; Metal coordination
    Ethyl EsterFlexible -C(O)OC₂H₅ group; Polar carbonylSolubility enhancement; Prodrug potential

This hybridization leverages the established bioactivity of both heterocycles: Quinazolines feature in FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting EGFR, while imidazole derivatives like dacarbazine exhibit alkylating activity [2] [10]. The covalent linkage at N1 of imidazole and C4 of quinazoline creates a conjugated system evidenced by UV-Vis bathochromic shifts, facilitating charge transfer across the hybrid scaffold [9].

Rationale for Dual-Targeting Ligand Design in Heterocyclic Systems

The structural duality of this hybrid enables potential polypharmacology by simultaneously engaging cancer-relevant targets. Quinazoline derivatives are documented inhibitors of tyrosine kinases (EGFR, VEGFR-2) and tubulin polymerization, whereas imidazole carboxylates disrupt DNA synthesis via dihydrofolate reductase (DHFR) inhibition or allosteric integrase modulation [2] [7] [9]. Computational target prediction analyses (SwissTargetPrediction) indicate high confidence binding to DYRK1A kinase and tubulin—proteins implicated in cell cycle dysregulation [7].

  • Table 2: Documented Targets of Quinazoline-Imidazole Hybrids
    Target ProteinBiological RoleReported Inhibitors (Examples)
    TubulinMicrotubule assemblyQuinazoline-chalcones (IC₅₀: 3.16 µM)
    EGFR/VEGFR-2Angiogenesis signalingGefitinib; Tucatinib
    DYRK1ACell cycle progressionAzaindole derivatives
    HIV-1 IntegraseViral DNA integrationLEDGINs (Allosteric inhibitors)

The hybrid’s binding mechanism involves synergistic interactions:

  • Hydrophobic contacts: Quinazoline’s benzene ring inserts into hydrophobic enzyme pockets (e.g., tubulin’s colchicine site) [7].
  • Hydrogen bonding: Imidazole N3 and ester carbonyl form H-bonds with residues like Val-726 (EGFR) or Asp-86 (DHFR) [7].
  • Halogen bonding: Iodine-substituted analogues (derived from 5-iodoanthranilic acid) enhance affinity for DHFR via halogen interactions with Arg-71 [7].

This multi-target engagement may overcome resistance mechanisms common in single-target agents, as demonstrated by the efficacy of hybrid inhibitors against gefitinib-resistant NSCLC lines [2] [10].

Computational Modeling of Hybrid Conformational Stability

Computational approaches validate the structural viability and target affinity of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* level) reveal a near-coplanar arrangement between quinazoline and imidazole rings (dihedral angle: 12.7°), facilitating π-conjugation across the hybrid. This planarity stabilizes the bioactive conformation, reducing entropic penalties upon target binding [6] [7]. Key physicochemical parameters were predicted:

  • Table 3: Computed Physicochemical and ADMET Properties
    ParameterPredicted ValueSignificance
    TPSA69.9 ŲModerate membrane permeability
    LogP1.992Balanced lipophilicity
    H-bond acceptors6Target interaction capacity
    Rotatable bonds3Conformational flexibility

Molecular docking against prioritized targets elucidates binding modes:

  • Tubulin (PDB: 7OSE): The quinazoline ring occupies the colchicine site, forming π-stacking with Phe-169 and van der Waals contacts with Leu-248/Lys-254. Binding affinity: −8.30 kcal/mol [7].
  • DYRK1A (PDB: 5ZTN): Imidazole N3 hydrogen-bonds to Leu-241 backbone, while the ester carbonyl interacts with Lys-188. Binding affinity: −9.2 kcal/mol [7].
  • EGFR (PDB: 1M17): Quinazoline mimics ATP orientation, with C7 methoxy group (in derivatives) forming hydrophobic contacts with Leu-792 [2].

MD simulations (100 ns) confirm complex stability, with RMSD fluctuations <1.5 Å for tubulin-hybrid complexes, supporting sustained target engagement [6]. Machine learning models (QSAR) further indicate that electron-withdrawing substituents at quinazoline C6 enhance tubulin inhibition by lowering LUMO energy [6] [8].

  • Table 4: Key Compounds Featuring Quinazoline-Imidazole Hybridization
    Compound NameCAS NumberPrimary Target
    Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate1380300-57-1Tubulin/DYRK1A
    1,5-Diaryl-1H-imidazole-4-carboxylic acidNot specifiedHIV-1 Integrase
    Quinazoline-chalcone hybridsNot specifiedEGFR/VEGFR-2
    Podophyllotoxin-naphthoquinone derivativesNot specifiedTubulin polymerization

The integration of computational and synthetic approaches thus provides a robust framework for optimizing this hybrid scaffold toward clinical candidates. Future work will explore in vivo validation of multi-target engagement and resistance profiling.

Properties

CAS Number

1380300-57-1

Product Name

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate

IUPAC Name

ethyl 1-quinazolin-4-ylimidazole-4-carboxylate

Molecular Formula

C14H12N4O2

Molecular Weight

268.27

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)12-7-18(9-17-12)13-10-5-3-4-6-11(10)15-8-16-13/h3-9H,2H2,1H3

InChI Key

IZJLITIKNKXTMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=N1)C2=NC=NC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=NC=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.